1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine
Description
1-(2-(Isopropylthio)ethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-amine group and a 1-(2-(isopropylthio)ethyl) substituent. Its molecular formula is C₈H₁₅N₃S, with a molecular weight of 185.29 g/mol. The compound features a sulfur-containing isopropylthioethyl chain, which enhances lipophilicity compared to oxygen- or nitrogen-containing analogs. This structural motif may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability . The compound was previously listed by CymitQuimica but is currently discontinued, indicating niche research applications .
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-(2-propan-2-ylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3S/c1-7(2)12-6-5-11-4-3-8(9)10-11/h3-4,7H,5-6H2,1-2H3,(H2,9,10) |
InChI Key |
YKENFKJYNJWODX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCN1C=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via nucleophilic substitution reactions. For example, the reaction of isopropylthiol with an appropriate alkyl halide can yield the desired thioether.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, where an ethyl halide reacts with the pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The isopropylthioethyl group participates in nucleophilic substitution reactions due to the sulfur atom's lone pair electrons. Typical reactions include:
| Reaction Type | Reagents/Conditions | Product Formed |
|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents | Thioether derivatives |
| Arylation | Aryl diazonium salts, Cu catalysts | Arylthioethyl-substituted pyrazoles |
This reactivity enables functionalization of the side chain while preserving the pyrazole core.
Amine-Functional Group Reactions
The primary amine at position 3 undergoes characteristic transformations:
Alkylation and Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Example Reaction:
Condensation Reactions
The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For example:
These intermediates are valuable in synthesizing heterocyclic frameworks .
Oxidation of the Thioether Moiety
The isopropylthio group oxidizes to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Product | Selectivity Notes |
|---|---|---|
| HO/AcOH | Sulfoxide | Mild conditions, room temperature |
| KMnO/H | Sulfone | Requires acidic, heated conditions |
This oxidation modulates electronic properties, enhancing solubility or altering biological activity.
Metal Coordination
The nitrogen atoms coordinate with transition metals (e.g., Cu, Zn) to form chelates, as demonstrated in studies of analogous pyrazole derivatives .
Cyclization Reactions
Under acidic or thermal conditions, the amine and thioether groups may participate in intramolecular cyclization to form fused heterocycles (e.g., thiazolo-pyrazoles).
Comparative Reactivity Table
| Functional Group | Reaction Class | Key Reagents | Applications |
|---|---|---|---|
| Thioether (S-CH) | Nucleophilic substitution | Alkyl halides, aryl diazonium | Side-chain diversification |
| Primary amine (-NH) | Acylation/Alkylation | Acyl chlorides, alkyl iodides | Bioactive molecule synthesis |
| Pyrazole ring | Metal coordination | Transition metal salts | Catalysis or material science |
Mechanistic Insights
-
Electronic Effects : The pyrazole ring’s electron-withdrawing nature increases the amine’s nucleophilicity, favoring reactions with electrophiles.
-
Steric Influence : The isopropylthio group imposes steric hindrance, directing regioselectivity in substitution reactions.
Scientific Research Applications
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
1-(2-(Isopropylthio)ethyl)-1H-pyrazol-3-amine is a compound within the pyrazole class that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an isopropylthioethyl group, which may influence its interaction with biological targets. The presence of sulfur in the side chain is notable as it can enhance lipophilicity and modulate the compound's biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 Cells : Exhibited IC50 values around 3.3 µM, indicating effective cytotoxicity and potential for inducing apoptosis through cell cycle arrest at the EGFR phase .
- Inhibition of Cell Proliferation : Related pyrazole derivatives demonstrated a reduction in proliferating cells by up to 90% at certain concentrations, suggesting a robust antiproliferative effect .
Anti-inflammatory Effects
Pyrazole compounds have been recognized for their anti-inflammatory properties. For example, derivatives have shown IC50 values in the range of 60-70 µg/mL against COX enzymes, which are critical in inflammatory processes . The structural modifications in compounds like this compound could enhance these effects due to increased hydrophobic interactions with target proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest, particularly at the G1/S transition, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving similar pyrazole derivatives, highlighting their potential as anticancer agents .
Data Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 3.3 | Apoptosis induction, cell cycle arrest |
| Anti-inflammatory | COX Enzymes | 60 - 70 | Inhibition of inflammatory mediators |
Case Studies
- Kumar et al. (2022) : Explored a series of pyrazole derivatives including similar structures to this compound. They reported significant cytotoxicity against various cancer cell lines and highlighted the importance of structural modifications for enhancing biological activity .
- Lv et al. (2010) : Investigated pyrazole derivatives as EGFR kinase inhibitors, noting that specific substitutions led to improved potency compared to standard treatments .
Q & A
Q. What are the optimal synthetic routes for 1-(2-(isopropylthio)ethyl)-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of pyrazole derivatives often involves coupling reactions, cyclization, or substitution. For example, copper-catalyzed Ullmann-type coupling (as seen in the preparation of N-cyclopropyl pyrazole derivatives) can be adapted using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent . Optimization should focus on temperature (e.g., 35°C for reduced side reactions), solvent polarity, and catalyst loading. Reaction progress can be monitored via TLC or HPLC, with purification using gradient elution chromatography (e.g., ethyl acetate/hexane) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI m/z analysis) and NMR spectroscopy (¹H and ¹³C) to verify substituent positions. For example, the amine proton in pyrazole derivatives typically resonates at δ 3.8–4.2 ppm in DMSO-d₆, while the isopropylthio group shows distinct methyl splitting patterns (δ 1.2–1.4 ppm) . Purity assessment via HPLC with UV detection (≥95% purity threshold) is critical for pharmacological studies .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the thioether and amine groups in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying nucleophilic sites (amine) and electrophilic regions (thioether sulfur). Reaction path searches using quantum chemical methods (e.g., IRC analysis) help predict intermediates in substitution or oxidation reactions . Software like Gaussian or ORCA can simulate reaction energetics, guiding experimental design .
Q. How do steric and electronic effects of the isopropylthioethyl group influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing isopropyl with cyclopropyl or varying sulfur with oxygen). Biological assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking (AutoDock Vina) can map interactions. For example, bulky substituents may hinder binding to flat active sites, while electron-rich thioethers enhance π-stacking in aromatic pockets .
Q. What mechanisms explain contradictory solubility data for pyrazole-3-amine derivatives in polar vs. nonpolar solvents?
- Methodological Answer : Solubility contradictions arise from competing hydrogen-bonding (amine group) and hydrophobic (isopropylthioethyl group) interactions. Use Hansen solubility parameters (HSPs) to quantify polarity contributions. Experimental validation via shake-flask method in solvents like water, ethanol, and dichloromethane, followed by UV-Vis spectrophotometry, can resolve discrepancies .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH and temperature?
Q. What analytical techniques resolve overlapping signals in the NMR spectra of pyrazole-3-amine derivatives?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For example, HSQC correlates amine protons (δ ~4 ppm) with adjacent carbons (C-3 of pyrazole), while NOESY detects spatial proximity between isopropyl and pyrazole protons . Deuteration of labile protons (e.g., NH₂) simplifies spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
